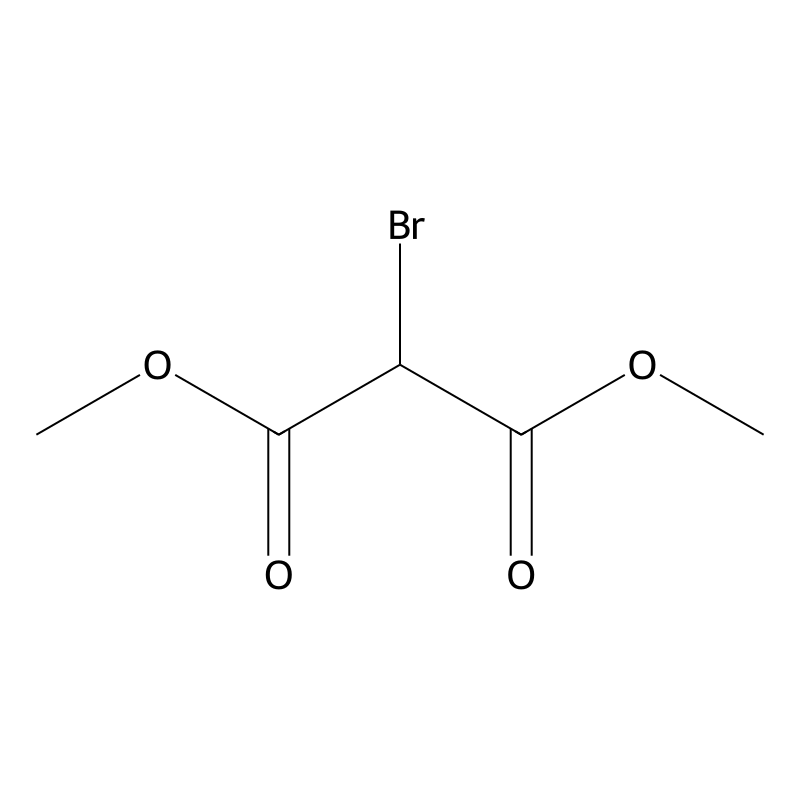Dimethyl bromomalonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Carboxylic Acids and Esters
DMB serves as a key precursor for the synthesis of diverse carboxylic acids and esters through various reaction pathways []. Its readily available reactive sites, a carbonyl group and a bromoalkyl moiety, enable:
- Malonic acid synthesis: DMB undergoes decarboxylation to form malonic acid, a valuable intermediate in the synthesis of complex molecules [].
- Alkylation and acylation: The bromoalkyl group in DMB can be readily substituted with various nucleophiles (electron-rich species) to create new carbon-carbon bonds. This allows the synthesis of a wide range of substituted carboxylic acids and esters [].
- Claisen condensation: DMB participates in the Claisen condensation reaction, leading to the formation of β-ketoesters, another important class of intermediates in organic synthesis [].
Synthesis of Heterocyclic Compounds
DMB plays a crucial role in the construction of heterocyclic rings, which are essential components of many natural products and pharmaceuticals []. Its reactive sites facilitate:
- Ring closure reactions: DMB can participate in various cyclization reactions with different functional groups to form diverse heterocyclic structures [].
- Functionalization of heterocycles: The presence of the ester groups in DMB allows for further functionalization of the synthesized heterocycles, enabling the introduction of desired chemical functionalities [].
Medicinal Chemistry Applications
The diverse chemical modifications achievable with DMB make it valuable in medicinal chemistry research. It contributes to the synthesis of:
- Drug scaffolds: DMB serves as a starting material for the construction of complex organic molecules with potential therapeutic applications [].
- Biologically active molecules: By incorporating DMB into the structure of potential drug candidates, researchers can explore their biological activity and potential therapeutic effects.
Dimethyl bromomalonate is an organic compound with the molecular formula CHBrO. It is a brominated derivative of dimethyl malonate, characterized by the presence of a bromine atom attached to one of the carbon atoms in the malonate structure. This compound is typically used in synthetic organic chemistry due to its reactivity, particularly in forming carbon-carbon bonds and as a precursor for various chemical transformations.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to a variety of products. For instance, it reacts with arylnitroso compounds to yield N-aryl-C,C-dimethoxycarbonylnitrones .
- Bingel-Hirsch Addition: This reaction involves the addition of dimethyl bromomalonate to fullerenes, which has been studied extensively for its regioselectivity and mechanism .
- Free-Radical Reactions: Under manganese(III) promotion, dimethyl bromomalonate can undergo free-radical chain addition with olefins, resulting in dimethyl 2-bromoalkylmalonates .
Dimethyl bromomalonate can be synthesized through various methods:
- Halogenation of Malonates: The compound can be prepared via microwave-induced α-halogenation of diethyl malonate, which involves a one-pot, two-step reaction process .
- Direct Bromination: Another method involves direct bromination of dimethyl malonate using bromine or other brominating agents under controlled conditions.
Dimethyl bromomalonate finds applications primarily in synthetic organic chemistry:
- Building Block: It serves as a versatile building block for synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals.
- Carbon-Carbon Bond Formation: Its reactivity allows it to be used in reactions that form carbon-carbon bonds, making it valuable in constructing larger organic frameworks.
Dimethyl bromomalonate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl malonate | No halogen substituent | More stable; less reactive compared to dimethyl bromomalonate |
| Diethyl bromomalonate | Ethyl groups instead of methyl | Similar reactivity but different sterics and solubility |
| Methyl malonate | Lacks the bromine atom | Less reactive; primarily used as a simple ester |
Dimethyl bromomalonate's unique feature lies in its halogen substitution, which enhances its reactivity compared to its non-brominated counterparts. This property makes it particularly useful for specific synthetic applications that require halogenated intermediates.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








